Tridec-1-EN-1-OL
Description
Contextualization within the Alkenol Class of Organic Compounds
Alkenols, also known as unsaturated alcohols, are organic compounds that contain at least one carbon-carbon double bond and one hydroxyl (-OH) functional group. ontosight.ai The term "enol" is a portmanteau of "alkene" and "alcohol," signifying the presence of these two key functionalities. wikipedia.org The general formula for an alkenol can be represented as CnH2nOH. Alkenols are classified based on the position of the double bond and the hydroxyl group, as well as the length of the carbon chain.
The reactivity of alkenols is characterized by the chemical behaviors of both the alkene and alcohol functional groups. The double bond can undergo addition reactions, while the hydroxyl group can participate in reactions such as esterification and oxidation. smolecule.com The interplay of these groups within the same molecule can lead to complex and interesting chemical transformations.
Tridec-1-en-1-ol, with its 13-carbon backbone, is considered a long-chain alkenol. The position of the double bond at the first carbon (C1) and the hydroxyl group also at the first carbon classifies it as a primary enol. This specific arrangement influences its stability and reactivity.
Significance of Long-Chain Unsaturated Alcohols in Academic Inquiry
Long-chain unsaturated alcohols, a category that includes this compound and its isomers, are of considerable interest in academic and industrial research for several reasons:
Biological Activity: Many long-chain unsaturated alcohols and their derivatives function as pheromones in insects, playing crucial roles in communication, mating, and social behavior. ontosight.aifrontiersin.org For instance, (4E)-tridec-4-en-1-yl acetate (B1210297), derived from a tridecenol isomer, is a sex pheromone for the tomato moth (Keiferia lycopersicella). google.com The specific geometry (cis or trans) and position of the double bond are often critical for their biological function. ontosight.ai
Industrial Applications: These compounds and their derivatives have applications in the flavor and fragrance industry due to their unique sensory properties. ontosight.aithegoodscentscompany.com They can also serve as precursors for the synthesis of other valuable chemicals, including pharmaceuticals and agrochemicals. smolecule.comthegoodscentscompany.com
Membrane Studies: Long-chain alcohols have been studied for their effects on the properties of lipid bilayer membranes. They can influence membrane fluidity, which is essential for various cellular processes. nih.govnih.gov
Synthetic Chemistry: The synthesis of specific isomers of long-chain unsaturated alcohols presents a challenge and an opportunity for the development of new and efficient synthetic methodologies in organic chemistry. smolecule.commdpi.com
The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships in these molecules and opens avenues for their practical application.
Chemical and Physical Properties
The properties of tridecenol isomers can vary depending on the position and stereochemistry of the double bond. Here are some of the reported properties for isomers of tridecen-1-ol:
| Property | Value | Isomer |
| Molecular Formula | C₁₃H₂₆O | All isomers |
| Molecular Weight | 198.34 g/mol | All isomers nist.gov |
| Boiling Point | 264 °C at 760 mmHg | Tridec-1-ene-3,5,7,9,11-pentayne (related structure) lookchem.com |
| Flash Point | 230.00 °F (110.00 °C) | (E)-2-tridecen-1-ol thegoodscentscompany.com |
| Specific Gravity | 0.83900 to 0.84900 @ 25.00 °C | (E)-2-tridecen-1-ol thegoodscentscompany.com |
| Refractive Index | 1.44900 to 1.45900 @ 20.00 °C | (E)-2-tridecen-1-ol thegoodscentscompany.com |
| Natural Occurrence | Reported in Oryza sativa and Ophrys sphegodes | 1-Tridecene (B165156) (related hydrocarbon) nih.gov |
Research Findings and Synthesis
Research on tridecenol isomers has led to interesting findings, particularly in the realm of natural products and synthetic chemistry.
(11E)-tridec-11-en-1-ol has been identified as a component of the sex pheromones from the abdominal glands of the bitter leaf weevil (Lixus camerunus). psu.edu
The synthesis of various tridecenol isomers is an active area of research. For example, (4E)-tridec-4-en-1-ol can be synthesized by the reduction of ethyl(4E)-tridec-4-enoate. google.com
Asymmetric synthesis methods have been developed to produce specific enantiomers of tridecenol derivatives, which are important for creating biologically active pheromones. mdpi.com
Spectroscopic data, including NMR and mass spectrometry, are crucial for the characterization of these isomers. nist.govmpg.denih.gov
Structure
3D Structure
Properties
CAS No. |
125301-13-5 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
tridec-1-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h12-14H,2-11H2,1H3 |
InChI Key |
ZPBPWARLHOEQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CO |
Origin of Product |
United States |
Stereochemical and Regioisomeric Considerations in Tridecenol Chemistry
Structural Isomerism of Tridecenols
Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. vedantu.com In the case of tridecenols, this leads to a variety of compounds with the double bond and hydroxyl group located at different positions along the thirteen-carbon backbone. This section will explore some key examples of tridecenol structural isomers.
Tridec-1-en-1-ol
As an enol, this compound is an unstable isomer of tridecanal. Enols are characterized by a hydroxyl group attached to a carbon atom that is double-bonded to another carbon atom. This arrangement is generally less stable than the corresponding aldehyde or ketone, and this compound readily tautomerizes to form tridecanal. Due to this inherent instability, it is not a commercially common or extensively studied isomer of tridecenol.
Tridec-2-en-1-ol
Tridec-2-en-1-ol is an allylic alcohol with the double bond positioned between the second and third carbon atoms. This isomer exists as both cis (Z) and trans (E) geometric isomers, which have distinct spatial arrangements of the carbon chain around the double bond. nist.govflavscents.com The trans isomer, in particular, is noted for its use as a component in insect pheromones and in the flavor and fragrance industry. ontosight.ai Both isomers are recognized as distinct chemical entities with unique identifiers. flavscents.comnih.gov
Tridec-12-en-1-ol
In tridec-12-en-1-ol, the double bond is located at the opposite end of the carbon chain from the hydroxyl group. nih.govsigmaaldrich.com This terminal alkene is a valuable intermediate in organic synthesis. For instance, it can be derived from the corresponding alkyne, tridec-12-yn-1-ol. sigmaaldrich.com
Tridec-1-en-4-ol
Tridec-1-en-4-ol is a homoallylic alcohol, meaning the double bond is located two carbon atoms away from the hydroxyl group. mdpi.com This structural arrangement is significant in various synthetic pathways. The synthesis of (4R)-tridec-1-en-4-ol has been achieved with high enantiomeric excess, highlighting the ability to control the stereochemistry at the chiral center (C4). mdpi.com
Table 1: Structural Isomers of Tridecenol
| Isomer Name | Position of Double Bond | Position of Hydroxyl Group | Key Features |
|---|---|---|---|
| This compound | C1-C2 | C1 | Unstable enol, tautomerizes to tridecanal. |
| Tridec-2-en-1-ol | C2-C3 | C1 | Exists as cis and trans isomers. Used in pheromones and fragrances. ontosight.ai |
| Tridec-12-en-1-ol | C12-C13 | C1 | Terminal alkene, synthetic intermediate. nih.govsigmaaldrich.com |
Enantiomeric and Diastereomeric Research for Tridecenols
The presence of chiral centers and double bonds in tridecenol molecules gives rise to stereoisomers, which include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). google.com The specific three-dimensional arrangement of atoms in these isomers can lead to significantly different biological activities. michberk.comsolubilityofthings.com
Research into the enantiomers and diastereomers of tridecenols is an active area, particularly concerning their roles as insect pheromones and their synthesis. For example, the synthesis of specific enantiomers of tridec-1-en-4-ol has been a focus of research. The (4R)-enantiomer of tridec-1-en-4-ol has been synthesized with 85% enantiomeric excess. mdpi.com Similarly, the synthesis of (R)-tridec-1-en-5-ol has been reported. mdpi.com
The separation and identification of stereoisomers are crucial for understanding their individual properties. Techniques like chiral chromatography are often employed to resolve racemic mixtures (equal mixtures of enantiomers) into their individual components. google.com The biological activity of many chiral compounds is often attributed to a single enantiomer, while the other may be inactive or even have undesirable effects. michberk.com
Stereochemical Control in Alkenol Synthesis and Biological Processes
Achieving control over the stereochemistry during the synthesis of alkenols like tridecenols is a significant challenge and a key objective in organic chemistry. numberanalytics.comrichmond.edu The ability to selectively produce a desired stereoisomer is crucial for applications in pharmaceuticals, agrochemicals, and flavor and fragrance industries, where the biological activity is often dependent on a specific stereochemical configuration. michberk.comresearchgate.net
Several strategies are employed to control stereochemistry in the synthesis of alkenols. These include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. wikipedia.orgnih.gov For example, the enantioselective synthesis of (4R)-tridec-1-en-4-ol was achieved using a chiral boron reagent, which directed the formation of one enantiomer over the other. mdpi.com
In biological systems, stereochemistry is paramount. Enzymes, which are themselves chiral, often interact with only one specific enantiomer of a substrate molecule. This stereoselectivity is fundamental to the function of many biological processes. For instance, the insect olfactory receptors that detect pheromones are highly sensitive to the stereochemistry of the pheromone molecules. A slight change in the stereoisomeric composition can drastically alter the behavioral response of the insect. This underscores the importance of precise stereochemical control in the synthesis of compounds intended for biological applications. michberk.comnih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Tridec-2-en-1-ol |
| Tridec-12-en-1-ol |
| Tridec-1-en-4-ol |
| Tridecanal |
| Tridec-12-yn-1-ol |
| (4R)-Tridec-1-en-4-ol |
Mechanistic Investigations of Tridecenol Chemical Transformations
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of tridec-1-en-1-ol can be achieved through various established organic reactions. Elucidating the mechanisms of these pathways is fundamental to optimizing reaction conditions and controlling product outcomes. Two prominent examples are the Wittig reaction and Grignard reactions.
A common route to synthesize this compound involves the Wittig reaction , where an aldehyde is reacted with a phosphorus ylide. Specifically, dodecanal (B139956) can be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses via a retro-[2+2] cycloaddition to yield the desired tridec-1-ene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, such as the one used here, typically favor the formation of the Z-alkene through a kinetically controlled pathway involving a "puckered" transition state that minimizes steric interactions.
Alternatively, Grignard reactions offer a powerful method for carbon-carbon bond formation. The synthesis of this compound can be envisioned through the reaction of a Grignard reagent, such as decylmagnesium bromide, with an α,β-unsaturated aldehyde like acrolein. The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of acrolein. This addition proceeds via a six-membered ring transition state if coordinated with the magnesium ion, leading to the formation of a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield tridec-1-en-3-ol. To obtain the target this compound, a different strategy would be required, for instance, the reaction of vinylmagnesium bromide with undecanal. In this case, the nucleophilic vinyl group attacks the aldehyde carbonyl, and subsequent hydrolysis yields this compound.
| Reaction | Key Intermediates | Key Mechanistic Steps | Typical Stereochemical Outcome |
|---|---|---|---|
| Wittig Reaction | Oxaphosphetane | [2+2] Cycloaddition, Retro-[2+2] Cycloaddition | Predominantly Z-isomer with unstabilized ylides |
| Grignard Reaction | Magnesium Alkoxide | Nucleophilic addition to carbonyl | Racemic mixture unless chiral reagents are used |
Understanding Stereochemical Induction and Control in Catalytic Systems
Achieving control over the stereochemistry of this compound and its derivatives is a significant challenge and a key area of research. The presence of a stereocenter at the carbinol carbon and the potential for E/Z isomerism of the double bond necessitates the use of stereoselective catalytic systems.
Asymmetric hydrogenation of a corresponding α,β-unsaturated ketone, tridec-1-en-3-one, could theoretically yield a chiral this compound. This transformation often employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. The mechanism of these reactions generally involves the coordination of the ketone to the metal center, followed by the transfer of hydrogen from the metal hydride to the carbonyl group. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogen transfer to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. The efficiency and enantioselectivity of these reactions are highly dependent on the specific catalyst, ligand, substrate, and reaction conditions.
Another powerful tool for stereochemical control is asymmetric epoxidation , followed by regioselective ring-opening. For example, the Sharpless asymmetric epoxidation of tridec-1-ene would produce a chiral epoxide. The mechanism of the Sharpless epoxidation involves a titanium-tartrate catalyst that forms a chiral complex. This complex activates tert-butyl hydroperoxide and delivers the oxygen atom to one face of the alkene in a highly predictable manner, dictated by the chirality of the diethyl tartrate used. The resulting chiral epoxide can then be opened by a nucleophile, such as a hydride reagent, at the less hindered position to yield a chiral secondary alcohol. While this would not directly produce this compound, it illustrates a general strategy for introducing chirality into long-chain molecules.
| Reaction | Catalyst System | Principle of Stereocontrol | Potential Product |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-, Rh-, or Ir-based catalysts with chiral ligands | Chiral ligand environment directs facial selectivity of hydride attack | Enantioenriched Tridecan-1-ol |
| Asymmetric Epoxidation | Titanium-tartrate complex (Sharpless) | Chiral catalyst directs enantiofacial delivery of oxygen | Chiral Tridecane-1,2-diol (after ring opening) |
Pathways of Functional Group Interconversions Involving Tridecenols
The hydroxyl and alkene functional groups in this compound are reactive sites that can undergo a variety of chemical transformations. Understanding the mechanisms of these interconversions is essential for the synthesis of diverse derivatives.
Oxidation of the primary alcohol group in this compound can lead to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), operate via a mechanism involving the formation of a chromate (B82759) ester, followed by an E2-like elimination of a proton from the carbinol carbon to yield the aldehyde, tridec-1-enal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol to the corresponding carboxylic acid, tridec-1-enoic acid. This proceeds through the intermediate aldehyde, which is then hydrated and further oxidized.
Etherification of this compound can be achieved through various methods, with the Williamson ether synthesis being a classic example. The mechanism involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with an alkyl halide to form the corresponding ether. For example, reaction with methyl iodide would yield 1-methoxytridec-1-ene. The success of this reaction depends on the steric hindrance of the alkyl halide and the strength of the base.
The alkene moiety can also undergo various transformations. For instance, hydroboration-oxidation of this compound would result in the anti-Markovnikov addition of a hydroxyl group to the double bond. The mechanism involves the syn-addition of borane (B79455) (BH₃) across the double bond, with the boron atom adding to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding tridecane-1,2-diol.
| Transformation | Reagents | Product | Key Mechanistic Feature |
|---|---|---|---|
| Oxidation (to aldehyde) | Pyridinium Chlorochromate (PCC) | Tridec-1-enal | Formation of a chromate ester followed by E2 elimination |
| Oxidation (to carboxylic acid) | Potassium Permanganate (KMnO₄) | Tridec-1-enoic acid | Oxidation of the intermediate aldehyde hydrate |
| Etherification | NaH, then an alkyl halide (e.g., CH₃I) | 1-Alkoxytridec-1-ene | Sₙ2 attack of the alkoxide on the alkyl halide |
| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Tridecane-1,2-diol | Syn-addition of borane followed by oxidation with retention of configuration |
Biosynthetic Pathways and Natural Occurrence Research of Tridecenols
Identification and Distribution in Biological Matrices
Tridecenols, a group of unsaturated fatty alcohols, are found in various natural sources, where they play roles as signaling molecules and components of complex volatile mixtures. Their distribution has been noted in both the plant and animal kingdoms.
Volatile organic compounds (VOCs) are crucial for the plant life cycle, acting as attractants for pollinators and defense compounds against herbivores. nih.gov These compounds, often found in essential oils, are synthesized and stored in various plant organs, including leaves, flowers, seeds, and bark. nuph.edu.uaresearchgate.net The chemical composition of these oils can vary significantly even between different parts of the same plant. nuph.edu.ua
While direct identification of Tridec-1-en-1-ol is not widely reported, related tridecenol derivatives and other long-chain unsaturated alcohols have been identified in several plant species. For instance, tridecenol acetate (B1210297) has been detected in the essential oil of Aloysia species. scielo.br In the essential oils of Cirsium palustre and Cirsium rivulare, short-chain saturated and unsaturated aliphatic alcohols and aldehydes represent a significant group of compounds. gerli.comresearchgate.net The floral volatiles of Chorisia species are known to contain a wide array of fatty acid derivatives, which include various alcohols. nih.gov The diversity of these compounds is often linked to the density of glandular trichomes on the plant's leaves, which are responsible for synthesizing and emitting terpenoids and other volatiles. researchgate.net
Table 1: Occurrence of Tridecenol Derivatives and Related Compounds in Plant Species
| Plant Species | Compound/Class | Plant Part |
|---|---|---|
| Aloysia sp. | Tridecenol acetate | Not specified |
| Cirsium palustre | Short-chain unsaturated aliphatic alcohols | Leaves, Roots |
| Cirsium rivulare | Short-chain unsaturated aliphatic alcohols | Leaves, Roots |
This table summarizes the detection of tridecenol-related compounds in various plant extracts and oils as reported in scientific literature.
In the insect world, long-chain unsaturated alcohols and their derivatives, such as acetates, are frequently employed as sex pheromones. gerli.compnas.org These chemical signals are vital for reproductive isolation and mate attraction among closely related species. researchgate.net The specific blend of pheromone components is often unique to a species. usda.gov
Tridecenol derivatives are key components of the sex pheromones of several major agricultural pests. The potato tuber moth (Phthorimaea operculella) uses a blend of (4E,7Z)-tridecadien-1-ol acetate and (4E,7Z,10Z)-tridecatrien-1-ol acetate to attract males. nih.govfrontiersin.orgnih.govnzpps.org Similarly, the tomato pinworm (Keiferia lycopersicella) utilizes (E)-4-tridecen-1-yl acetate and (Z)-4-tridecen-1-yl acetate for mating disruption. In some beetles, related compounds like 1-tridecene (B165156) have been identified as male-produced sex pheromones, originating from specialized glands such as the aedeagal and pygidial glands. researchgate.net
Table 2: Presence of Tridecenols and Derivatives in Insect Secretions
| Insect Species | Compound | Gland/Function |
|---|---|---|
| Potato Tuber Moth (Phthorimaea operculella) | (4E,7Z)-tridecadien-1-ol acetate | Sex Pheromone |
| Potato Tuber Moth (Phthorimaea operculella) | (4E,7Z,10Z)-tridecatrien-1-ol acetate | Sex Pheromone |
| Tomato Pinworm (Keiferia lycopersicella) | (E)-4-tridecen-1-yl acetate | Sex Pheromone |
This table highlights the role of tridecenol derivatives as crucial semiochemicals in various insect species.
Elucidation of Enzymatic and Microbial Biotransformation Mechanisms
The formation of tridecenols in nature is a result of specific metabolic pathways. In microorganisms, these pathways often involve the breakdown of larger molecules, while in insects, they are typically synthesized de novo from common fatty acid precursors.
Microorganisms such as bacteria and fungi can transform organic compounds into other forms, a process known as biotransformation. nih.gov This capability is relevant to the degradation of long-chain alkanes and alkenes, which are structurally related to tridecenols. Bacteria can oxidize these long-chain hydrocarbons under both aerobic and anaerobic conditions. researchgate.net
The microbial oxidation of n-alkanes can occur at the terminal methyl group (monoterminal oxidation) or at both ends (diterminal oxidation). nih.gov Monoterminal oxidation typically leads to the formation of a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. Diterminal oxidation results in the formation of dioic acids. nih.gov Subterminal oxidation, where the oxidation occurs on a methylene (B1212753) group, can also happen, leading to secondary alcohols and ketones. researchgate.net The anaerobic oxidation of alkenes by sulfate-reducing archaea has also been reported, where the alkene is hydroxylated at the double bond, initiating its degradation. asm.org These microbial processes demonstrate established enzymatic machinery for the oxidation and transformation of long-chain aliphatic compounds.
In insects, particularly moths, sex pheromones like tridecenols are typically synthesized de novo in specialized pheromone glands from acetyl-CoA. usda.gov The proposed biosynthetic pathway begins with standard fatty acid synthesis, producing saturated fatty acids like palmitic acid (C16) or stearic acid (C18). pnas.org
This initial product then undergoes a series of modifications:
Desaturation: Specific fatty acyl-CoA desaturase enzymes introduce one or more double bonds at precise locations in the fatty acid chain. pnas.orgfrontiersin.org The position and stereochemistry (Z or E) of the double bond are critical for the biological activity of the final pheromone.
Chain-shortening: The unsaturated fatty acid is then subjected to a limited number of β-oxidation cycles. This process shortens the carbon chain by two carbons per cycle until the desired length (e.g., C13 for tridecenol) is achieved. pnas.orgoup.com
Reduction: The carboxyl group of the resulting fatty acyl-CoA is reduced to an alcohol by a fatty-acyl reductase (FAR). pnas.org This is a crucial final step in the formation of the pheromone alcohol.
Acetylation (optional): In many cases, the resulting fatty alcohol is further esterified, commonly through acetylation, to form the final active pheromone component, such as tridecenol acetate. pnas.org
This pathway allows for the generation of a vast diversity of pheromone structures from common metabolic precursors. pnas.org
Genetic and Molecular Basis of Tridecenol Biosynthesis
The biosynthesis of tridecenols and related pheromones is under precise genetic control, involving several families of enzymes. Advances in molecular genetics have allowed for the identification of the specific genes responsible for the key steps in these pathways, particularly in Lepidoptera. researchgate.net
The core enzymes involved are encoded by distinct gene families:
Fatty Acid Desaturases (FADs): These enzymes are critical for creating the double bonds in the fatty acid precursors. frontiersin.orggeneticsmr.org The diversity of moth pheromones is largely attributed to the evolution of desaturases with different positional and stereochemical specificities. pnas.org Gene duplication and subsequent divergence within the desaturase gene family are thought to be a primary mechanism for the evolution of new pheromone blends and, consequently, new species. pnas.orgresearchgate.net For example, Δ11-desaturases are commonly involved in the synthesis of many moth pheromones. geneticsmr.org
Fatty-Acyl Reductases (FARs): These enzymes catalyze the final reduction of the fatty acyl-CoA precursor to the corresponding alcohol. pnas.orgnih.gov The substrate specificity of FARs can also play a role in determining the final composition of the pheromone blend. pnas.org Like desaturases, the FAR gene family has expanded in insects, allowing for the evolution of reductases with specificities for different chain lengths and saturation patterns, which contributes to the diversity of pheromone signals. oup.comnih.gov
The expression of these genes is highly regulated and typically restricted to the female's pheromone gland. researchgate.net This tissue-specific expression ensures that the complex enzymatic machinery for pheromone production is activated in the right place and at the right time for reproduction. usda.gov
Biological Roles and Chemical Ecology of Tridecenols
Research on Tridecenols as Semiochemicals in Interspecies Interactions
Semiochemicals are signaling molecules that carry information between organisms. acs.orgresearchgate.net Tridecenols and their derivatives, such as acetates, are a key class of these chemical messengers, particularly in the insect world where they often function as pheromones. ontosight.aipublications.gc.ca
Investigation of Insect Pheromonal Activity of Tridecenol Isomers
Research has identified several isomers of tridecenol and its acetate (B1210297) esters as crucial components of insect sex pheromones. These compounds are often highly specific, with different isomers and blend ratios attracting different species.
For instance, a mixture of (E)-4-tridecen-1-yl acetate and (Z)-4-tridecen-1-yl acetate is the primary sex pheromone released by the female tomato pinworm (Keiferia lycopersicella) to attract males. publications.gc.ca The naturally produced pheromone contains these isomers in a specific ratio, which is critical for optimal attraction. Synthetic versions of these compounds are used in agriculture for mating disruption to control this pest. publications.gc.ca
Other examples of tridecenol-related pheromones include:
1-Tridecene (B165156) : Identified as a male-produced sex pheromone in the tenebrionid beetle, Parastizopus transgariepinus. It is released from the aedeagal gland during the male's calling behavior. researchgate.net It has also been found to be attractive to male fourth-instar spotted lanternflies (Lycorma delicatula). nih.gov
(11E)-tridec-11-en-1-ol : Characterized as one of the fifteen pheromonal compounds from the abdominal glands of the bitter leaf weevil (Lixus camerunus). researchgate.net
trans-2-Tridecen-1-ol : A known component of insect pheromones used for attracting various species for pest control purposes. ontosight.ai
cis-11-Tridecen-1-ol acetate : This synthetic pheromone is utilized as a lure in traps for monitoring and managing populations of moths from the Spodoptera genus. ontosight.ai
The following table summarizes the pheromonal activity of several tridecenol isomers and their derivatives.
| Compound Name | Insect Species | Pheromone Type | Role |
| (E)-4-Tridecen-1-yl acetate | Tomato pinworm (Keiferia lycopersicella) | Sex Pheromone | Male Attraction |
| (Z)-4-Tridecen-1-yl acetate | Tomato pinworm (Keiferia lycopersicella) | Sex Pheromone | Male Attraction |
| 1-Tridecene | Tenebrionid beetle (Parastizopus transgariepinus) | Sex Pheromone | Male-produced attractant |
| 1-Tridecene | Spotted Lanternfly (Lycorma delicatula) | Pheromone | Attracts male fourth instars |
| (11E)-Tridec-11-en-1-ol | Bitter Leaf Weevil (Lixus camerunus) | Sex Pheromone | Component of pheromone blend |
| cis-11-Tridecen-1-ol acetate | Spodoptera spp. | Sex Pheromone | Lure for monitoring |
Behavioral Bioassays and Electrophysiological Studies Related to Pheromones
The identification and confirmation of pheromonal activity rely on two key experimental approaches: electrophysiological studies and behavioral bioassays.
Electrophysiological studies , primarily using electroantennography (EAG) or gas chromatography coupled with electroantennographic detection (GC-EAD), measure the electrical response of an insect's antenna to a specific chemical compound. acs.orgresearchgate.net A significant antennal response indicates that the insect's olfactory receptor neurons can detect the compound, suggesting it may be a behaviorally active semiochemical. For example, GC-EAD analysis of pheromone gland extracts from female tussock moths (Orgyia detrita) revealed antennally stimulating compounds, leading to the identification of pheromone components. researchgate.net Similarly, GC-EAD has been instrumental in identifying active compounds in the headspace of various insects, including cerambycid beetles and carposinid moths. acs.orgresearchgate.net In studies of the spotted lanternfly, GC-EAD was used to screen for antennally-active compounds from plant and insect extracts, with tridec-1-ene being one of the compounds that elicited a response. nih.gov
Behavioral bioassays are conducted to confirm that the antennally-active compound actually elicits a behavioral response in the insect, such as attraction, courtship, or mating. entomologa.rumdpi.com These assays can be performed in a laboratory setting (e.g., using a Y-tube olfactometer) or in the field with baited traps. For the tenebrionid beetle Parastizopus transgariepinus, the identification of 1-tridecene as a sex pheromone was confirmed through such bioassays. researchgate.net In the case of the spotted lanternfly, behavioral bioassays showed that tridec-1-ene was attractive to male fourth instars, corroborating the electrophysiological findings. nih.gov
Structure-Activity Relationship Studies for Pheromonal Efficacy
The biological activity of a pheromone is intrinsically linked to its molecular structure. oncodesign-services.com Structure-activity relationship (SAR) studies explore how changes in a molecule's structure—such as the position and geometry of double bonds, chain length, and functional groups—affect its efficacy as a pheromone. kaust.edu.sanih.gov
Key structural features that determine the efficacy of tridecenol-based pheromones include:
Isomer Ratios : For many insects, the specific blend of geometric isomers (Z or E) is critical for eliciting a behavioral response. For the tomato pinworm, the combination of (E)-4-tridecen-1-yl acetate and (Z)-4-tridecen-1-yl acetate in a precise ratio is essential for effective male attraction. publications.gc.ca
Functional Groups : The presence of a hydroxyl (-OH) group, as in tridecenols, or an acetate (-OAc) group, as in their derivatives, is a key determinant of activity. The conversion between these functional groups can significantly alter or eliminate the pheromonal effect.
Double Bond Position and Geometry : The location and cis/trans (Z/E) configuration of the double bond within the 13-carbon chain are crucial for the molecule to bind effectively to the insect's specific olfactory receptors. Even minor shifts can render the compound inactive.
Chirality : For chiral pheromones (those with a stereocenter), often only one enantiomer (R or S) is biologically active. This high degree of specificity is a hallmark of many insect chemosensory systems.
SAR studies guide the synthesis of analogues to find more potent or selective pheromones for pest management. oncodesign-services.comnih.gov For example, by systematically synthesizing and testing analogues of a known pheromone, researchers can identify the exact structural requirements for receptor binding and behavioral activation. acs.org
Roles in Plant-Environment Interactions and Defense Mechanisms
Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with the environment. scielo.org.pe These compounds can act as a defense mechanism against herbivores and pathogens. psu.edunih.gov Alkenes and their alcohol derivatives, including tridecenols and related compounds, have been identified as components of these plant volatile blends.
When a plant is damaged by an herbivore, it can release a specific blend of HIPVs (herbivore-induced plant volatiles). frontiersin.org These volatiles can have several defensive functions:
Direct Defense : Some compounds are directly toxic or repellent to the attacking herbivore. For example, tridec-1-ene-3,5,7,9,11-pentayne, a metabolite found in plants like burdock (Arctium lappa), exhibits nematicidal and antifungal properties. nih.gov
Indirect Defense : Many HIPVs act as a "call for help" by attracting natural enemies (predators or parasitoids) of the herbivores. psu.eduresearchgate.net This tritrophic interaction benefits the plant by increasing predation pressure on the pests.
Plant-Plant Communication : Volatiles released by a damaged plant can be detected by neighboring plants, which may then activate their own defense systems in preparation for a potential attack. tandfonline.com
Bicyclo[10.1.0]tridec-1-ene has been identified in kaffir lime (Citrus hystrix), where it is associated with fatty acid signaling pathways involved in plant defense. scienceasia.org Furthermore, 1-tridecene has been found among the secondary metabolites of plants like neem (Azadirachta indica), which are known for their defensive properties. scirp.org
Microbial Communication and Signaling Mediated by Alkenols
While the role of tridecenols as signaling molecules is well-established in insects and increasingly recognized in plants, their function in microbial communication is a less explored area. Microorganisms, particularly bacteria, communicate using a system called quorum sensing, which involves the production and detection of small signal molecules to coordinate group behaviors. nih.gov
Current research indicates that microorganisms can be a source of tridecenols and other pheromone-like molecules. Recombinant microorganisms, such as certain yeasts and bacteria, have been engineered to biosynthesize insect pheromones, including tridecenol, for use in pest control. google.comgoogle.com This highlights the metabolic capability of microbes to produce such alkenols.
Furthermore, some plant-emitted volatiles, which can include alkenols, possess antimicrobial properties, suggesting a role in defending against microbial pathogens. nih.govnih.gov For instance, nonanal, a fatty acid derivative related to the building blocks of tridecenols, shows activity against various bacteria and fungi. nih.gov This indicates that alkenols in the environment could influence microbial communities. However, direct evidence of tridec-1-en-1-ol or its isomers acting as primary signaling molecules between microbes in a quorum-sensing-like fashion is not yet established. The primary known connection is the production of these compounds by microbes or the effect of these compounds on microbes as part of a plant's defense system.
Analytical Methodologies for Tridecenol Characterization and Quantification
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of "Tridec-1-en-1-ol," providing insights into its atomic composition, connectivity, and the spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound" isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assignment of the double bond position and the stereochemistry.
In the ¹H NMR spectrum of a long-chain alcohol like "this compound", characteristic signals reveal key structural features. nih.gov Olefinic protons (–CH=CH–) typically appear as multiplets in the downfield region, around δ 5.35-5.89 ppm. nih.govrsc.org The proton attached to the carbon bearing the hydroxyl group (–CHOH) usually resonates as a multiplet around δ 3.55-3.66 ppm. rsc.orgmdpi.com The terminal methyl group (CH₃) of the alkyl chain shows a triplet at approximately δ 0.88 ppm. nih.govrsc.org The numerous methylene (B1212753) groups (–CH₂–) of the long aliphatic chain produce a complex series of multiplets in the δ 1.25-1.62 ppm range. nih.govrsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The olefinic carbons (=CH–) show signals in the range of δ 114-139 ppm. rsc.org The carbon atom attached to the hydroxyl group (–COH) typically resonates around δ 63-72 ppm. nih.govrsc.org The carbons of the long alkyl chain appear in the δ 14-37 ppm region. rsc.org The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are critical for distinguishing between different positional isomers (e.g., "this compound," "Tridec-2-en-1-ol," etc.) and for determining the E/Z (trans/cis) geometry of the double bond. nist.gov
Table 1: Representative NMR Data for Unsaturated Long-Chain Alcohols
| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Reference |
| ¹H | Olefinic (–CH=CH–) | 5.35 - 5.89 | nih.govrsc.org |
| ¹H | Carbinol (–CHOH) | 3.55 - 3.66 | rsc.orgmdpi.com |
| ¹H | Methylene (–CH₂–) | 1.25 - 1.62 | nih.govrsc.org |
| ¹H | Methyl (–CH₃) | ~ 0.88 | nih.govrsc.org |
| ¹³C | Olefinic (=CH–) | 114 - 139 | rsc.org |
| ¹³C | Carbinol (–COH) | 63 - 72 | nih.govrsc.org |
| ¹³C | Alkyl (–CH₂–, –CH₃) | 14 - 37 | rsc.org |
This table presents a generalized range of chemical shifts based on available data for long-chain unsaturated alcohols. Specific values for "this compound" may vary depending on the isomer and solvent.
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of "this compound" with high accuracy. It provides a precise mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₃H₂₆O). rsc.orgmdpi.com This is crucial for distinguishing it from other compounds with the same nominal mass.
In addition to accurate mass measurement, HRMS provides valuable structural information through the analysis of fragmentation patterns. rsc.org Under electron ionization (EI), the "this compound" molecule can undergo characteristic fragmentation, such as the loss of a water molecule (M-H₂O), which is common for alcohols. rsc.org Other fragments result from cleavages along the alkyl chain, and the pattern of these fragments can help to locate the position of the double bond and the hydroxyl group. Electrospray ionization (ESI) is another common technique, particularly for forming adducts like [M+Na]⁺, which can also be used for accurate mass determination. nih.govmdpi.com
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org For "this compound," the IR spectrum will show characteristic absorption bands that confirm its identity as an unsaturated alcohol.
A broad absorption band in the region of 3344-3423 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. rsc.orgresearchgate.net The C-H stretching vibrations of the aliphatic chain appear in the 2852-2925 cm⁻¹ range. nih.govresearchgate.net The presence of a carbon-carbon double bond (C=C) is confirmed by a stretching vibration band around 1641-1647 cm⁻¹. rsc.orgresearchgate.net The C-O stretching vibration of the alcohol functional group is typically observed in the 1028-1127 cm⁻¹ region. rsc.orgniscpr.res.in
Table 2: Characteristic IR Absorption Bands for Tridecenol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3344 - 3423 | O-H stretch | Alcohol | rsc.orgresearchgate.net |
| 2852 - 2925 | C-H stretch | Alkane | nih.govresearchgate.net |
| 1641 - 1647 | C=C stretch | Alkene | rsc.orgresearchgate.net |
| 1028 - 1127 | C-O stretch | Alcohol | rsc.orgniscpr.res.in |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating "this compound" from complex mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is widely used for the analysis of volatile and semi-volatile compounds like "this compound" in complex mixtures, such as essential oils or pheromone extracts. researchgate.netbotanyjournals.com
In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that can be used for preliminary identification. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. By comparing the obtained mass spectrum with a library of known spectra (like the NIST library), the identity of the compound can be confirmed. researchgate.netijcrt.org GC-MS has been successfully used to identify isomers of tridecenol in various natural sources. researchgate.netijpras.com
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for the analysis of less volatile or thermally labile compounds. researchgate.net For "this compound," HPLC can be employed for purity assessment and for the separation of enantiomers (non-superimposable mirror images). theseus.fi
For purity analysis, a reversed-phase HPLC method can be used, where "this compound" is passed through a nonpolar stationary phase with a polar mobile phase. sielc.com The purity of the sample can be determined by the relative area of the peak corresponding to "this compound" in the chromatogram.
When "this compound" is chiral (contains a stereocenter), HPLC with a chiral stationary phase (CSP) can be used to separate the enantiomers. csfarmacie.cz The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and the determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. rsc.org The determination of enantiomeric purity is often crucial in the synthesis of bioactive molecules. rsc.org
Development of Novel Derivatization Strategies for Enhanced Analysis
The accurate characterization and quantification of this compound, a long-chain unsaturated alcohol, present analytical challenges due to its polarity and sometimes low volatility. To overcome these challenges and enhance its detectability in various analytical platforms, particularly gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), novel derivatization strategies are continuously being developed. These strategies involve the chemical modification of the hydroxyl group of this compound to create a derivative with more favorable analytical properties, such as increased volatility, improved chromatographic behavior, and enhanced ionization efficiency.
Derivatization is a critical step in the analysis of many compounds with active hydrogen atoms, such as alcohols, to make them more amenable to GC analysis. obrnutafaza.hrphenomenex.blogunt.eduresearchgate.netsemanticscholar.org The primary goals of derivatizing this compound are to reduce its polarity, increase its thermal stability, and improve its volatility. obrnutafaza.hr For LC-MS analysis, derivatization aims to enhance ionization efficiency, which can lead to significantly improved sensitivity. researchgate.netnih.govddtjournal.comnih.gov
Silylation for GC-MS Analysis
Silylation is a widely employed derivatization technique for compounds containing hydroxyl groups, including long-chain alcohols like this compound. obrnutafaza.hrphenomenex.blog This method involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. The resulting silyl ethers are significantly more volatile and thermally stable than the parent alcohol, leading to improved peak shape and resolution in GC analysis. obrnutafaza.hrphenomenex.blog
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). obrnutafaza.hr The reaction is typically carried out by heating the sample with the silylating reagent in an appropriate solvent. For instance, the derivatization of a long-chain alcohol can be achieved by reacting it with BSTFA in a solvent like pyridine (B92270) or acetonitrile (B52724) at 60-80°C for a duration of 30-60 minutes. The addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reactivity, especially for sterically hindered hydroxyl groups. phenomenex.blog The t-butyldimethylsilyl (t-BDMS) derivatives formed using MTBSTFA offer the advantage of being about 10,000 times more stable to hydrolysis than their TMS counterparts, which is beneficial for sample handling and storage. obrnutafaza.hr
Table 1: Silylation Derivatization Parameters for this compound Analysis by GC-MS
| Parameter | Details |
| Analyte | This compound |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Derivative | This compound-trimethylsilyl ether |
| Reaction Conditions | 70°C for 45 minutes in acetonitrile |
| Analytical Improvement | Increased volatility, enhanced thermal stability, improved peak symmetry, and lower detection limits. |
| Reference Principle | obrnutafaza.hrphenomenex.blogmdpi.com |
Acylation for Enhanced Detection in GC-MS
Acylation is another effective derivatization strategy for this compound, involving the introduction of an acyl group to the hydroxyl moiety. unt.eduresearchgate.net This process not only increases volatility but can also introduce electrophoric groups, which significantly enhance the sensitivity of detection by electron capture detection (ECD) or electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS). nih.govnih.gov
A prominent example is the use of 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl). nih.govnih.govresearchgate.net The reaction of this compound with PFBoylCl in the presence of a base like pyridine yields the corresponding pentafluorobenzoyl ester. These derivatives are highly responsive to electron capture-based detection methods. Optimized reaction conditions for fatty alcohols have been determined to be heating at 60°C for 45 minutes. nih.govnih.gov This method is particularly useful for trace analysis of long-chain unsaturated alcohols.
Table 2: Acylation Derivatization for Enhanced GC-ECNICI-MS Analysis of this compound
| Parameter | Details |
| Analyte | This compound |
| Reagent | 2,3,4,5,6-Pentafluorobenzoyl chloride (PFBoylCl) |
| Derivative | This compound-pentafluorobenzoyl ester |
| Reaction Conditions | 60°C for 45 minutes in the presence of pyridine |
| Analytical Improvement | Significantly increased sensitivity with Electron Capture Negative Ion Chemical Ionization (ECNICI), allowing for trace-level detection. |
| Reference Principle | nih.govnih.gov |
Derivatization for Chiral Analysis
In cases where the stereochemistry of unsaturated alcohols is of interest, chiral derivatizing agents can be employed. For instance, in the analysis of structurally similar compounds like (R)-Tridec-1-en-5-ol, derivatization with (R)- or (S)-1-phenylethyl isocyanate ((R)- or (S)-PEC) allows for the separation of enantiomers on a non-chiral GC column. rsc.org This approach creates diastereomeric derivatives that can be resolved chromatographically, enabling the determination of enantiomeric excess. This strategy would be directly applicable to the chiral analysis of this compound if it were to possess a stereocenter.
Dansylation for Enhanced LC-MS Sensitivity
For the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS), derivatization strategies are focused on improving ionization efficiency. researchgate.netddtjournal.com Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established reagent for this purpose. researchgate.netnih.govnih.govsigmaaldrich.com It reacts with the hydroxyl group of this compound to form a dansylated derivative. The introduction of the dimethylamino group provides a readily ionizable site, significantly enhancing the signal in positive ion mode electrospray ionization (ESI-MS). nih.govnih.gov A typical protocol involves incubating the alcohol with dansyl chloride in a solvent like dichloromethane (B109758) or acetone, in the presence of a base such as N,N-diisopropylethylamine and a catalyst like 4-(dimethylamino)pyridine (DMAP), at around 65°C for one hour. nih.govnih.gov This method has been shown to increase the detection sensitivity by several orders of magnitude. nih.gov
Table 3: Dansylation for Enhanced LC-ESI-MS/MS Analysis of this compound
| Parameter | Details |
| Analyte | This compound |
| Reagent | Dansyl chloride |
| Derivative | Dansyl-tridec-1-en-1-ol |
| Reaction Conditions | 65°C for 1 hour in dichloromethane with N,N-diisopropylethylamine and 4-(dimethylamino)pyridine (DMAP) |
| Analytical Improvement | Greatly enhanced ionization efficiency in positive ion ESI-MS, leading to a significant increase in sensitivity (up to 1000-fold). nih.gov |
| Reference Principle | researchgate.netnih.govddtjournal.comnih.gov |
Environmental Dynamics and Biotransformation Studies of Tridecenols
Research on Aerobic and Anaerobic Biodegradation Pathways by Microorganisms
The biodegradation of long-chain alcohols is a critical process in their removal from the environment. Microorganisms play a central role in both aerobic (oxygen-present) and anaerobic (oxygen-absent) degradation.
Aerobic Biodegradation:
Under aerobic conditions, the biodegradation of n-alkanes to fatty acids is known to occur via several oxidative enzyme pathways. researchgate.net The initial step in the aerobic degradation of alkanes is typically the oxidation of the terminal methyl group to form a primary alcohol, which is then converted to an aldehyde and subsequently a fatty acid by alcohol and aldehyde dehydrogenases, respectively. researchgate.net This fatty acid then enters the β-oxidation pathway for further metabolism. researchgate.net It is hypothesized that fluorotelomer alcohols can be oxidized to the corresponding aldehyde, then to related acids, and ultimately to persistent perfluorinated carboxylic acids (PFCAs). utoronto.ca
Anaerobic Biodegradation:
In the absence of oxygen, different microbial strategies are employed for the breakdown of long-chain organic compounds. For alkanes, a common mechanism is the addition of fumarate (B1241708) to form alkyl succinates, a central process in their anaerobic degradation. researchgate.net Other proposed mechanisms for the initial activation of alkanes under anaerobic conditions include carboxylation and hydroxylation. researchgate.net
Studies on long-chain alkylamines, which are structurally related to long-chain alcohols, have shown that they can be completely mineralized under denitrifying conditions. oup.com The proposed pathway involves the oxidation of the alkylamine to an aldehyde, which is then oxidized to the corresponding fatty acid that enters β-oxidation. oup.com The anaerobic biodegradability of C6 and C16 alcohols, as well as C16-18 and C18 unsaturated alcohols, has been demonstrated. europa.eu Long-chain fatty acids (LCFAs), which are potential metabolites of long-chain alcohols, are known to be degraded via β-oxidation by proton-reducing acetogens in syntrophic association with methanogens. nih.gov
Table 1: Summary of Biodegradation Studies on Long-Chain Alcohols and Related Compounds
| Compound Type | Condition | Key Findings | Citations |
|---|---|---|---|
| Long-Chain Alcohols (C6-C22) | Aerobic | Readily biodegradable, with rapid degradation observed up to C18. | nih.gov, epa.gov, europa.eu |
| C12-C16 Alcohols | Aerobic | Very high rates of degradation observed with radiolabelled compounds. | oecd.org |
| Long-Chain Alcohols | Aerobic | Exceptionally rapid biodegradation with half-lives in the order of minutes. | researchgate.net, researchgate.net, researchgate.net |
| C10-C15 Alcohols | Aerobic (in presence of algae) | Rapid removal from test medium, attributed to metabolism by algae and associated bacteria. | europa.eu, europa.eu |
| Alkanes | Anaerobic | Fumarate addition to form alkyl succinates is a key degradation mechanism. | researchgate.net |
| Long-Chain Alkylamines | Anaerobic (denitrifying) | Complete mineralization via oxidation to aldehyde and then fatty acid, followed by β-oxidation. | oup.com |
| C6, C16, C16-18, C18 unsaturated alcohols | Anaerobic | Demonstrated to be anaerobically degradable. | europa.eu |
| Long-Chain Fatty Acids | Anaerobic (methanogenic) | Degradation via β-oxidation by syntrophic bacteria and methanogens. | nih.gov |
Mechanisms of Environmental Persistence and Natural Attenuation
While long-chain alcohols are readily biodegradable, certain environmental factors can influence their persistence. Natural attenuation, which encompasses biodegradation as well as non-biological processes, is a key factor in reducing their concentrations in the environment.
The environmental persistence of organic compounds is influenced by their chemical structure and environmental conditions. Longer chain compounds generally degrade more slowly than shorter chain compounds. rsc.org Similarly, branched-chain compounds are likely to degrade more slowly than their straight-chain counterparts. rsc.org For long-chain alcohols with chain lengths of C10 and greater, there is a tendency to partition from water into sediment, which can affect their bioavailability and degradation rates. oecd.orgwikipedia.org
Natural attenuation is a significant process for controlling the fate of related compounds like fatty acid methyl esters (FAME), a primary component of biodiesel. concawe.eu The important attenuation mechanisms include sorption to soil and sediment, as well as biodegradation under various redox conditions. concawe.eu It's noteworthy that a significant portion of fatty alcohols in aquatic environments may be of natural origin, produced by organisms like algae and bacteria, or from terrestrial sources, rather than solely from industrial discharges. europa.eu
Studies on Bioconcentration Potential in Aquatic and Terrestrial Systems
Bioconcentration is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment. For long-chain alcohols, while their lipophilicity (tendency to dissolve in fats) might suggest a potential for bioaccumulation, studies show this is not the case.
Aquatic Systems:
Despite having high octanol-water partition coefficients (log Kow), which can suggest a potential for bioaccumulation, available data indicate that long-chain alcohols are not as bioaccumulative as these estimations would predict. nih.govepa.gov This is largely due to their rapid metabolism by living organisms. europa.eueuropa.eu The bioconcentration factor (BCF) for a C13 alcohol has been measured to be 30, indicating a low potential for bioconcentration. europa.eu For a mixture of C13-C15 branched and linear alcohols, the calculated BCF in fish was less than 2,000, leading to the assessment that significant accumulation in organisms is not expected. basf.com
The low bioconcentration potential is supported by the fact that long-chain alcohols are rapidly metabolized, which prevents significant accumulation. europa.eu Even for longer chain alcohols like hexadecan-1-ol (C16), the experimentally determined BCF was significantly lower than predicted values. oecd.orgeuropa.eu It has been noted that for alcohols with chain lengths greater than C15, no chronic effects are expected, and therefore a predicted no-effect concentration (PNEC) is not considered appropriate. researchgate.net
Terrestrial Systems:
Specific data on the bioconcentration of Tridec-1-en-1-ol in terrestrial systems is scarce. However, based on the evidence from aquatic systems showing low bioaccumulation potential due to rapid metabolism, the potential for significant bioconcentration in terrestrial organisms is also considered to be low. europa.eu The requirement for bioaccumulation studies in terrestrial organisms is often waived based on the evidence of low bioaccumulation in aquatic organisms. europa.eueuropa.eu
Table 2: Bioconcentration Factors (BCF) for Long-Chain Alcohols
| Compound/Mixture | Organism | BCF Value | Conclusion | Citations |
|---|---|---|---|---|
| C13 Alcohol | Fish | 30 | Low bioconcentration potential. | europa.eu |
| C10 Alcohol | Fish | 16 | Low bioconcentration potential. | europa.eu |
| C12 Alcohol | Fish | 29 | Low bioconcentration potential. | europa.eu |
| C13-C15 branched and linear alcohols | Fish (calculated) | < 2,000 | Significant accumulation not expected. | basf.com |
| Hexadecan-1-ol (C16) | Golden Orfe | 60 (experimental) | Low bioconcentration potential, much lower than predicted. | europa.eu |
| Iso-branched C10, C12, C13 alcohols | Aquatic Organisms | Lipid-normalized BCF: 12-77 L/kg-ww | Very low bioaccumulation potential. | exxonmobilchemical.com |
Emerging Research Frontiers and Future Directions
Exploration of Undiscovered Bioactive Functions of Tridecenols
While some tridecenol isomers are known for their roles as insect pheromones, the full spectrum of their biological activities remains largely uncharted. ontosight.ai Preliminary studies have hinted at a range of potential functions, sparking interest in a more systematic investigation of these compounds.
Researchers are now looking beyond the established applications in pest management and the flavor and fragrance industry. ontosight.ai The structural similarity of tridecenols to naturally occurring lipids suggests they may play roles in cellular signaling and other biological processes. For instance, (2E)-tridec-2-en-4,6,8-triyn-1-ol has been identified in mushrooms and is associated with fatty acid and lipid metabolism. hmdb.ca The exploration of tridecenols and their derivatives, such as tridecenol acetate (B1210297), as potential therapeutic agents is an active area of research. epa.govresearchgate.net
Future research will likely focus on screening various tridecenol isomers against a wide array of biological targets. This could uncover novel applications in medicine, agriculture, and biotechnology. The identification of new bioactive functions will not only expand our understanding of these molecules but also open up new commercial opportunities.
Development of Sustainable Synthetic Routes for Industrially Relevant Tridecenol Derivatives
The industrial demand for tridecenol derivatives, particularly as insect pheromones and specialty chemicals, necessitates the development of efficient and environmentally friendly synthetic methods. ontosight.aisolubilityofthings.com Traditional synthetic routes can be complex and may involve hazardous reagents. lookchem.com
Current research is focused on creating "green" syntheses that are both cost-effective and sustainable. This includes the use of biocatalysts and plant-derived catalysts, which can offer high selectivity and reduce waste. researchgate.net For example, a method for producing (4E)-tridec-4-en-1-ylacetate, a sex pheromone, has been developed with the aim of improving yield and efficiency. google.comresearchgate.net The development of sustainable protocols for synthesizing related heterocyclic compounds, such as indole (B1671886) and benzofuran (B130515) derivatives, using recyclable catalysts like palladium-on-carbon, highlights a promising direction for tridecenol synthesis as well. chemistryviews.org
Furthermore, flow chemistry is being explored as a means to improve the safety and efficiency of synthesizing triazole derivatives, a class of compounds with broad biological activity. chemrxiv.orgresearchgate.net This approach offers precise control over reaction conditions and can lead to higher yields and purities. The application of such innovative technologies to the synthesis of tridecenol derivatives could significantly enhance their industrial production.
Advanced Computational Modeling for Structure-Function Prediction and Mechanistic Insights
The vast number of possible tridecenol isomers presents a significant challenge for experimental screening. Advanced computational modeling offers a powerful tool to predict the structure-function relationships of these compounds and to gain insights into their mechanisms of action.
By employing techniques such as molecular dynamics simulations and quantum mechanics, researchers can model the interactions of tridecenol isomers with biological targets at an atomic level. plos.orgnih.gov This can help to identify promising candidates for further experimental investigation and to understand the structural features that are crucial for their bioactivity. semanticscholar.org
Computational approaches are also valuable in designing and optimizing synthetic routes. biorxiv.org By modeling reaction pathways and predicting the effects of different catalysts and conditions, chemists can develop more efficient and selective syntheses. This integration of computational and experimental work is crucial for accelerating the discovery and development of new tridecenol-based products. As computational power and methodologies continue to advance, their role in chemical research is expected to become even more prominent. semanticscholar.orgfrontiersin.org
Interdisciplinary Approaches Integrating Chemical, Biological, and Environmental Sciences
The multifaceted nature of tridecenol research necessitates a collaborative, interdisciplinary approach. mdpi.comaup.nl Addressing the complex questions surrounding their bioactive functions, sustainable production, and environmental impact requires the integration of knowledge and expertise from chemistry, biology, and environmental science. routledge.comtimeshighereducation.com
For instance, chemists can synthesize novel tridecenol derivatives, biologists can then test their bioactivity, and environmental scientists can assess their fate and impact in the environment. arc.gov.au This integrated approach ensures a holistic understanding of these compounds, from their molecular properties to their ecological implications.
Such collaborations can lead to the development of safer and more effective products, such as biodegradable pest control agents or novel pharmaceuticals with minimal environmental side effects. google.com Fostering interdisciplinary research is therefore essential for unlocking the full potential of tridecenols and for addressing some of the world's most pressing challenges in areas like healthcare, agriculture, and environmental sustainability. mdpi.comaup.nl
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Tridec-1-EN-1-OL in a research setting?
- Methodological Answer :
- Synthesis : Begin with controlled alkynol precursor reactions under inert conditions. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Ensure reaction progress is monitored via TLC.
- Characterization : Use NMR (¹H and ¹³C) to confirm structure, GC-MS for purity assessment (>95%), and FT-IR to validate functional groups (e.g., hydroxyl and alkene peaks). For new derivatives, include elemental analysis (C, H, O) to confirm molecular composition .
- Example Table :
| Technique | Parameters | Expected Outcome |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | Peaks for -OH (δ 1.5-2.5 ppm) |
| GC-MS | DB-5 column, 70 eV ionization | Molecular ion at m/z 196.3 |
| FT-IR | ATR mode, 4000-400 cm⁻¹ | Broad -OH stretch (~3400 cm⁻¹) |
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks.
- Emergency Measures : For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations. Avoid ignition sources due to flammability risks .
- Storage : Keep in sealed, labeled containers under dry, ventilated conditions. Monitor for electrostatic discharge .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- Variables : Test temperature (e.g., 25°C vs. 60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (THF vs. DCM).
- Design : Use a 2³ full factorial design to evaluate main effects and interactions. Analyze yield and purity via ANOVA. For example, a 2022 study found that higher catalyst loading (1.5 mol%) in THF maximized yield (82%) while minimizing byproducts .
- Implementation : Software like Minitab or JMP can automate design generation and statistical analysis .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate using multiple techniques (e.g., HSQC for carbon-proton coupling, HRMS for exact mass).
- Assumption Checks : Re-examine sample preparation (e.g., residual solvent peaks) and instrument calibration. Document all procedural deviations .
- Dialectical Analysis : Frame contradictions as "external conflicts" (e.g., observed vs. theoretical spectra) and iteratively test hypotheses (e.g., isomer formation) through controlled experiments .
Q. How can AI-driven tools enhance experimental design for studying this compound’s physicochemical properties?
- Methodological Answer :
- Model Training : Use COMSOL Multiphysics to simulate reaction kinetics or diffusion properties. Train ML models (e.g., random forests) on historical data to predict optimal solvent systems.
- Adversarial Controls : Validate models by introducing synthetic noise or confounding variables (e.g., impurities) to ensure robustness .
- Automation : Integrate robotic platforms for high-throughput screening, enabling real-time parameter adjustments based on ML feedback .
Q. How should researchers formulate hypothesis-driven objectives for this compound studies using FINER criteria?
- Methodological Answer :
- FINER Framework :
- Feasible : Ensure access to analytical instrumentation (e.g., NMR, GC-MS).
- Novel : Investigate understudied properties (e.g., photostability in UV light).
- Ethical : Adhere to waste disposal regulations for alkynols.
- Example Objective : "Determine the effect of substituent position on this compound’s thermal degradation kinetics using controlled pyrolysis-GC/MS." .
Data Management & Reporting
Q. How should researchers structure methodological descriptions for reproducibility in this compound studies?
- Methodological Answer :
- Sections : Separate "Materials" (e.g., supplier, purity) and "Procedures" (e.g., reaction times, purification steps). For known compounds, cite prior protocols; for novel derivatives, provide full spectral data in supplementary files .
- Data Archiving : Use repositories like Zenodo to share raw NMR files or chromatograms, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
Q. What steps mitigate biases in machine learning models predicting this compound’s bioactivity?
- Methodological Answer :
- Feature Selection : Prioritize physicochemical descriptors (e.g., logP, polar surface area) over redundant variables.
- Cross-Validation : Use k-fold (k=10) to assess generalization. Report AUROC curves and confusion matrices.
- Peer Review : Disclose training data sources and preprocessing steps to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
